2-Methoxy-5-methylnaphthalene-1,4-dione
Description
2-Methoxy-5-methylnaphthalene-1,4-dione (IUPAC name: 6-acetyl-5-hydroxy-2-methoxy-7-methyl-1,4-dihydronaphthalene-1,4-dione) is a naphthoquinone derivative characterized by a naphthalene core substituted with a methoxy group at position 2, a methyl group at position 5, and two ketone groups at positions 1 and 2. It is also known as 2-Methoxystypandrone . The methoxy and methyl substituents confer distinct electronic and steric properties, influencing its reactivity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C12H10O3 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-methoxy-5-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O3/c1-7-4-3-5-8-11(7)9(13)6-10(15-2)12(8)14/h3-6H,1-2H3 |
InChI Key |
GGNYOQIPPACJQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=CC2=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 2-Methoxy-5-methylnaphthalene-1,4-dione can be contextualized by comparing it to related naphthalene-1,4-dione derivatives. Below is a systematic analysis:
Substituent Effects on Reactivity and Stability
- The methyl group at position 5 introduces steric hindrance, which may reduce reactivity in substitution reactions .
- 2-Heptyl-5-hydroxynaphthalene-1,4-dione (3ad): Features a hydroxyl group at position 5 and a heptyl chain at position 2. The hydroxyl group increases acidity and hydrogen-bonding capacity, while the long alkyl chain enhances lipophilicity. This compound is synthesized via persulfate-mediated coupling of 5-hydroxy-1,4-naphthoquinone with heptanoic acid in DMSO/water .
- 2-Hexyl-5-hydroxynaphthalene-1,4-dione (3ac): Similar to 3ad but with a hexyl chain, demonstrating how alkyl chain length modulates hydrophobicity and crystal packing. Its synthesis involves analogous conditions (heptanoic acid, sodium persulfate, DMSO/water) .
Intermolecular Interactions and Physical Properties
- Crystal Packing: In bis-(β-enamino-pyran-2,4-dione) derivatives, H···H, O···H, and H···C interactions dominate crystal stability . For 2-Methoxy-5-methylnaphthalene-1,4-dione, the methoxy group may promote weaker C–H···O interactions compared to hydroxyl-containing analogs like 3ad or 3ac, which form stronger hydrogen bonds.
- Dipole Moments : Substituents significantly influence polarity. For example, compound 2a (polar, higher dipole moment) and 2b (less polar) in bis-pyran-diones highlight how electron-withdrawing/donating groups alter electronic profiles . The methoxy group in the target compound likely increases polarity relative to alkylated derivatives but reduces it compared to hydroxylated analogs.
NMR and Computational Data
- NMR Correlations : DFT calculations for pyran-dione derivatives show strong agreement (R² = 0.93–0.94) between experimental and computed ¹H/¹³C NMR shifts . For 2-Methoxy-5-methylnaphthalene-1,4-dione, similar computational modeling could predict shifts influenced by the methoxy group’s electron-donating effects and methyl’s shielding.
Key Takeaways
- Structural Differentiation : The target compound’s methoxy and methyl groups distinguish it from hydroxyl- and alkyl-substituted analogs, impacting solubility, reactivity, and intermolecular interactions.
- Synthetic Flexibility: Alkylation/hydroxylation strategies (e.g., persulfate-mediated reactions) are versatile for naphthoquinones, but methoxy introduction may require alternative approaches.
- Data Gaps : The evidence lacks direct biological or thermodynamic data (e.g., melting points, bioactivity) for 2-Methoxy-5-methylnaphthalene-1,4-dione, necessitating further experimental validation.
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